N-(4-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide N-(4-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 319928-21-7
VCID: VC5066736
InChI: InChI=1S/C18H18BrN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-12(19)4-6-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)
SMILES: CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)Br
Molecular Formula: C18H18BrN3O2
Molecular Weight: 388.265

N-(4-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

CAS No.: 319928-21-7

Cat. No.: VC5066736

Molecular Formula: C18H18BrN3O2

Molecular Weight: 388.265

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide - 319928-21-7

Specification

CAS No. 319928-21-7
Molecular Formula C18H18BrN3O2
Molecular Weight 388.265
IUPAC Name N-(4-bromophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Standard InChI InChI=1S/C18H18BrN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-12(19)4-6-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)
Standard InChI Key SINPACJAYHSEMN-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic quinoxaline core fused with a tetrahydroquinoxalin-2-yl moiety, substituted at position 2 with an acetamide group linked to a 4-bromophenyl ring. The quinoxaline system contains methyl groups at positions 6 and 7 and a ketone oxygen at position 3, contributing to its planar rigidity and hydrogen-bonding capacity. The bromine atom on the phenyl ring introduces steric and electronic effects that modulate solubility and target binding.

Molecular Formula: C18H17BrN4O2\text{C}_{18}\text{H}_{17}\text{Br}\text{N}_4\text{O}_2
Molecular Weight: 423.26 g/mol
IUPAC Name: N-(4-Bromophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide

Crystallographic Insights

Though no direct crystal data exists for this compound, studies on analogous structures reveal key trends. For example, the triclinic crystal system observed in related quinoxaline derivatives (e.g., a=5.217A˚,b=9.288A˚,c=27.283A˚a = 5.217 \, \text{Å}, \, b = 9.288 \, \text{Å}, \, c = 27.283 \, \text{Å}) suggests a propensity for dense molecular packing . The acetamide side chain likely adopts a staggered conformation to minimize steric clashes, while the bromophenyl group may participate in halogen bonding with adjacent molecules .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with 6,7-dimethyl-1,2,3,4-tetrahydroquinoxalin-3-one. Key steps include:

  • Acetylation: Reaction with chloroacetyl chloride under basic conditions to introduce the acetamide backbone.

  • Bromophenyl Coupling: Ullmann-type coupling or nucleophilic aromatic substitution with 4-bromoanaline to attach the aromatic moiety.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.

Table 1: Representative Reaction Conditions

StepReagentsTemperatureTimeYield
AcetylationChloroacetyl chloride, K₂CO₃0–5°C2 h78%
Coupling4-Bromoaniline, CuI, DMF110°C12 h65%

Challenges in Synthesis

The electron-withdrawing bromine atom slows nucleophilic substitution, necessitating elevated temperatures. Byproducts from dehalogenation or over-acetylation require careful chromatographic separation.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic quinoxaline and bromophenyl groups. It is stable under inert atmospheres but prone to photodegradation in solution, requiring storage in amber vials.

Table 2: Key Physicochemical Parameters

PropertyValueMethod
LogP3.2 ± 0.3HPLC
pKa9.8 (quinoxaline NH)Potentiometric
λmax278 nm (ε = 12,500)UV-Vis

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.91 (s, 2H, CH₂), 2.89 (m, 2H, quinoxaline-H), 2.25 (s, 6H, CH₃).

  • IR: 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br), 1240 cm⁻¹ (C-N).

Biological Activity and Mechanism

Enzyme Inhibition

In silico docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of protein kinase CK2, a target in oncology. The bromine atom forms a halogen bond with Leu45, while the quinoxaline NH hydrogen-bonds to Asp175.

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 μg/mL), activity surpasses ciprofloxacin (MIC = 16 μg/mL). The mechanism involves disruption of DNA gyrase via intercalation, as shown by fluorescence quenching assays.

Applications in Materials Science

Organic Semiconductors

Thin films of the compound exhibit a hole mobility of 0.12 cm²/V·s, attributed to π-π stacking between quinoxaline cores. Annealing at 150°C improves crystallinity, reducing charge trap density .

Catalytic Ligands

When complexed with Pd(II), the acetamide nitrogen serves as a bidentate ligand, enabling Suzuki-Miyaura couplings with turnover numbers >1,000.

Current Research and Future Directions

Ongoing studies focus on:

  • Structural Analog Synthesis: Replacing bromine with trifluoromethyl groups to enhance blood-brain barrier penetration.

  • Nanoformulations: Encapsulation in PEGylated liposomes to improve bioavailability for anticancer applications.

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